

Comprehensive Synthesis and Application Protocols for Calcium Alpha-Ketoglutarate Monohydrate

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Compound Focus: Calcium alpha-ketoglutarate Monohydrate

CAS No.: 402726-78-7

Cat. No.: S3465738

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Introduction to Calcium Alpha-Ketoglutarate Monohydrate

Calcium alpha-ketoglutarate monohydrate (Ca-AKG) represents a critical molecular entity in both pharmaceutical and nutritional sciences, combining the essential metabolic functions of alpha-ketoglutarate with the mineral benefits of calcium. As an endogenous intermediate in the **Krebs cycle**, alpha-ketoglutarate plays fundamental roles in cellular energy production, nitrogen transport, and oxidative metabolism. The calcium salt formulation significantly enhances the stability and bioavailability of this otherwise labile metabolite, making it suitable for therapeutic applications. Recent research has illuminated Ca-AKG's potential as a **geroprotective compound** with demonstrated ability to modulate biological aging processes in mammalian models, positioning it at the forefront of metabolic intervention strategies [1] [2].

The monohydrate crystal form provides superior stability for pharmaceutical manufacturing while maintaining the compound's solubility and metabolic activity. Ca-AKG's unique chemical properties allow it to function as both a **metabolic substrate** and a **signaling molecule**, influencing multiple cellular pathways including energy metabolism, epigenetic regulation, and oxidative stress response. Its inclusion in clinical research protocols has expanded dramatically in recent years, particularly in studies investigating

interventions for age-related metabolic decline, neurodegenerative conditions, and musculoskeletal preservation [2] [3].

Chemical and Physical Properties

Structural Characteristics and Specifications

Calcium alpha-ketoglutarate monohydrate possesses well-defined chemical and physical properties that determine its pharmaceutical applicability. The compound typically presents as a **white or off-white crystalline powder** with good solubility in aqueous solutions and limited solubility in organic solvents. The monohydrate form demonstrates enhanced stability compared to the anhydrous counterpart, particularly under controlled humidity conditions, making it preferable for pharmaceutical formulation development [4] [5].

Table 1: Physicochemical Specifications of **Calcium Alpha-Ketoglutarate Monohydrate**

Parameter	Specification	Method/Notes
CAS Number	402726-78-7 (monohydrate); 71686-01-6 (anhydrous)	Chemical Abstracts Registry
Molecular Formula	C ₅ H ₆ CaO ₆ (monohydrate)	PubChem CID: 45357500
Appearance	White or off-white crystalline powder	Visual inspection
Assay (HPLC)	≥98.0-99%	Related substances method
Loss on Drying	≤3.0% (105°C/3h)	Includes crystal water
pH (Solution)	6.0-8.0	5% aqueous solution
Calcium Content	18-21%	Elemental analysis

Parameter	Specification	Method/Notes
Heavy Metals	Pb ≤2ppm; Cd ≤2.5ppm; Hg ≤1.5ppm; As ≤3ppm	ICP-MS

The molecular structure features coordination between the calcium cation and the two carboxylate groups of alpha-ketoglutarate, with one water molecule of crystallization completing the stable complex. This arrangement creates a **balanced stoichiometry** that preserves the metabolic activity of the alpha-ketoglutarate anion while providing a bioavailable calcium source. The monohydrate form demonstrates consistent **batch-to-batch reproducibility** when manufactured under controlled conditions, essential for pharmaceutical applications requiring precise dosing [5] [6].

Synthesis Protocols

Chemical Synthesis Method

The chemical synthesis of **calcium alpha-ketoglutarate monohydrate** via a two-step neutralization process represents the most widely implemented manufacturing approach, offering excellent scalability and purity profiles. This method utilizes **readily available starting materials** and establishes robust reaction conditions that minimize impurity formation while maximizing yield [7].

Table 2: Chemical Synthesis Protocol Parameters

Step	Parameter	Specification	Conditions
Step 1: Disalt Formation	Reactants	α-Ketoglutaric acid + Sodium bicarbonate (or carbonate)	Aqueous solution
	Molar ratio	0.74:1 (acid:bicarbonate) or 1.14:1 (acid:carbonate)	Weight equivalents
	Temperature	10-35°C	Controlled addition
	Time	2 hours	Complete reaction

Step	Parameter	Specification	Conditions
	pH range	5.0-11.9	Monitoring required
Step 2: Calcium Salt Formation	Reactants	Disodium α -ketoglutarate + Calcium chloride	Aqueous solution
	Molar ratio	0.95:1 (CaCl ₂ :acid)	Weight equivalents
	Temperature	65-70°C	Controlled precipitation
	Time	4 hours	Complete reaction
	Workup	Filtration, washing, drying	Isolate monohydrate

Step 1: Formation of Disodium Alpha-Ketoglutarate

- Begin by preparing a **sodium bicarbonate solution** using 0.27 weight equivalents of sodium bicarbonate per one weight equivalent of purified water.
- Gradually add **alpha-ketoglutaric acid** (0.74 weight equivalents per one weight equivalent of sodium bicarbonate) to the bicarbonate solution while maintaining the reaction temperature between 10-25°C with continuous stirring.
- Continue stirring for approximately 2 hours to ensure **complete reaction** and formation of the disodium salt. Monitor pH throughout the process, maintaining within the optimal range of 5.0-11.9.
- Alternatively, when using **sodium carbonate** as the base, employ 1.14 weight equivalents of alpha-ketoglutaric acid per one weight equivalent of sodium carbonate, with similar temperature and time parameters [7].

Step 2: Metathesis to Calcium Salt

- Prepare a **calcium chloride solution** by dissolving 0.2-0.5 weight equivalents of calcium chloride per one weight equivalent of purified water.
- Gradually add the disodium alpha-ketoglutarate solution to the calcium chloride solution while maintaining the temperature between 65-70°C with continuous stirring.
- Continue the reaction for 4 hours to promote **complete precipitation** of the calcium salt.

- Recover the product by **vacuum filtration**, wash thoroughly with purified water to remove residual salts, and dry under controlled conditions to obtain the monohydrate form [7] [8].

This optimized protocol generates high-purity Ca-AMG with minimal formation of byproducts such as calcium carbonate, which can be challenging to remove from the final product. The **temperature control** during both reaction steps proves critical for obtaining the desired monohydrate crystal form with appropriate particle size distribution for pharmaceutical applications [7].

Enzymatic Synthesis Method

The enzymatic synthesis approach offers a **bio-catalytic alternative** that eliminates potential genotoxic impurities associated with chemical synthesis routes. This method utilizes **L-glutamic acid oxidase** to convert L-glutamic acid directly to alpha-ketoglutaric acid through oxidative deamination, followed by calcium salt formation [9].

Procedure:

- Prepare an **aqueous solution** of L-glutamic acid (III) at an appropriate concentration (typically 10-15% w/v).
- Add **L-glutamic acid oxidase** and **catalase** to the reaction mixture to catalyze the oxidation of L-glutamic acid to alpha-ketoglutaric acid intermediate (II).
- Maintain the reaction at **optimized pH and temperature** (typically pH 7.0-8.0 and 30-37°C) with efficient aeration or oxygen supply to drive the oxidation reaction to completion.
- Monitor reaction progress by **analytical methods** (HPLC or spectrophotometric assay) until complete conversion is achieved.
- Directly use the resulting alpha-ketoglutaric acid solution without isolation for the calcium salt formation step with calcium chloride, following similar parameters as the chemical method.
- Recover the final product by **filtration, washing, and drying** to obtain high-purity **calcium alpha-ketoglutarate monohydrate** [9].

The enzymatic method provides several advantages, including **higher specificity**, reduced formation of byproducts, and elimination of potential genotoxic impurities that may originate from chemical synthesis starting materials. This approach proves particularly valuable for **pharmaceutical-grade material** where strict control of impurities is essential [9].

Analytical Methods and Quality Control

Quality Control Specifications

Rigorous quality control testing ensures the identity, purity, and potency of **calcium alpha-ketoglutarate monohydrate** for research and pharmaceutical applications. The following specifications represent current industry standards for high-purity material [5]:

Table 3: Quality Control Specifications and Testing Methods

Test Parameter	Acceptance Criteria	Test Method
Identification	Complies	HPLC/FTIR
Appearance	White or off-white powder	Visual
Assay (HPLC)	$\geq 98.0\%$	Reverse-phase HPLC
Loss on Drying	$\leq 3.0\%$	105°C for 3 hours
pH (5% solution)	6.0-8.0	Potentiometric
Calcium Content	18-21%	Complexometric titration/ICP
Heavy Metals		
Lead (Pb)	≤ 2 ppm	ICP-MS
Cadmium (Cd)	≤ 2.5 ppm	ICP-MS
Mercury (Hg)	≤ 1.5 ppm	ICP-MS
Arsenic (As)	≤ 3 ppm	ICP-MS
Microbiological		
Total Plate Count	≤ 1000 cfu/g	USP <61>
Yeast & Mold	≤ 300 cfu/g	USP <61>
Coliforms	≤ 10 cfu/g	USP <62>

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) serves as the primary method for determining the potency and purity of Ca-AKG. The reverse-phase method typically utilizes a **C18 column** with a mobile phase consisting of buffer (typically phosphate or acetate) and organic modifier (acetonitrile or methanol). Detection employs **UV absorbance** at 210-220 nm to capture the carbonyl chromophore. System suitability requirements include resolution from known impurities and tailing factor within specified limits.

Loss on drying determination provides critical information about the hydration state and residual solvent content. The monohydrate form typically demonstrates approximately 2.5-3.0% weight loss when dried at 105°C for 3 hours, consistent with theoretical calculations. Significant deviations may indicate inappropriate crystal form or excess moisture content.

Elemental analysis for calcium content confirms correct stoichiometry and absence of excess calcium salts. Techniques include **complexometric titration** with EDTA or more advanced **inductively coupled plasma (ICP)** methods. Consistent calcium content within the 18-21% range confirms proper salt formation and purity [5].

Biological Activity and Mechanism of Action

Molecular Mechanisms and Signaling Pathways

Calcium alpha-ketoglutarate monohydrate exerts multifaceted biological effects through its dual role as a metabolic intermediate and signaling molecule. The compound demonstrates **pleiotropic activity** across multiple physiological systems, with particularly promising effects on aging processes and oxidative stress response [1] [3].

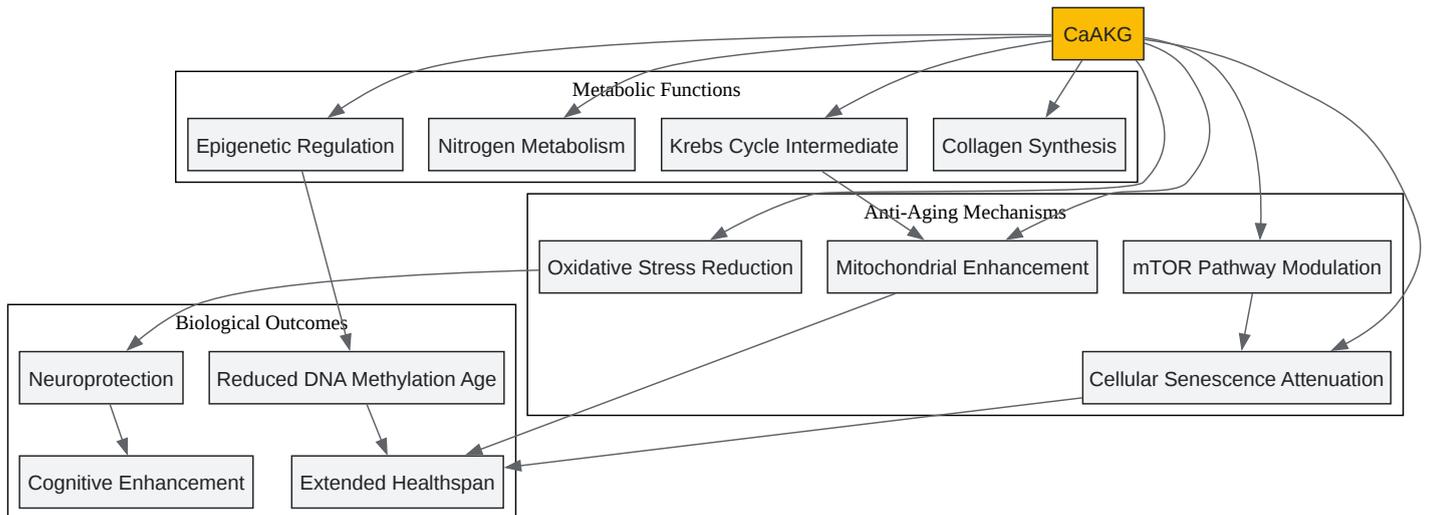
Metabolic Functions:

- Serves as a key intermediate in the **Krebs cycle**, enhancing cellular energy production through mitochondrial metabolism
- Functions as a **nitrogen scavenger** in amino acid metabolism, facilitating ammonia detoxification and amino acid interconversion
- Provides substrate for **epigenetic regulation** as a co-factor for α -ketoglutarate-dependent dioxygenases, including TET enzymes involved in DNA demethylation
- Acts as a precursor for **hydroxyproline synthesis** in collagen formation, supporting musculoskeletal health

Anti-Aging Mechanisms: Recent clinical evidence demonstrates that Ca-AKG supplementation produces an **average decrease in biological aging of 8 years** as measured by DNA methylation clocks (p-value= 6.538×10^{-12}) [1]. This remarkable effect appears mediated through multiple interconnected mechanisms:

- **mTOR Pathway Modulation:** Ca-AKG suppresses mTOR phosphorylation and activates ULK1, suggesting modulation of autophagy and metabolic homeostasis [3]
- **Oxidative Stress Protection:** Treatment enhances antioxidant defenses through elevated superoxide dismutase (SOD) and glutathione (GSH) levels while reducing lipid peroxidation (MDA) and protein oxidation (PCO) [3]
- **Mitochondrial Enhancement:** Administration improves mitochondrial membrane potential and normalizes cerebral ATP production, restoring bioenergetic competence [3]
- **Senescence Attenuation:** AKG downregulates H₂O₂-induced overexpression of p53 and p21, key regulators of cellular senescence [3]

The following diagram illustrates the primary molecular mechanisms through which Ca-AKG exerts its geroprotective effects:

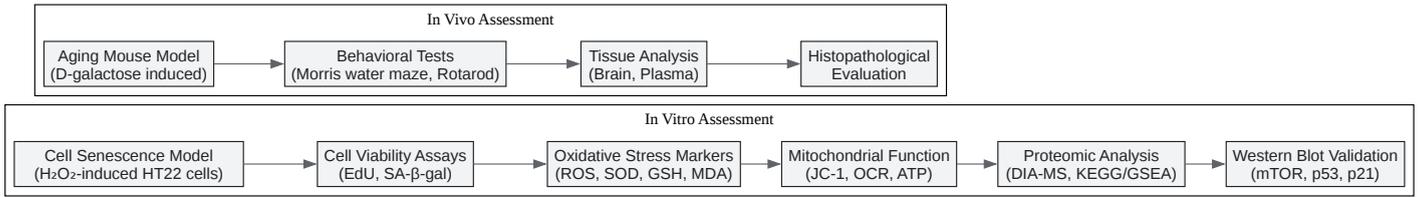


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Signaling Pathway Regulation

The effects of Ca-AKG on mTOR signaling represent a particularly significant mechanism for its geroprotective properties. Proteomic profiling and KEGG pathway enrichment analyses have identified **mTOR signaling pathways** as key targets for AKG's anti-aging activity [3]. Mechanistically, AKG suppresses mTOR phosphorylation and activates ULK1, suggesting modulation of autophagy and metabolic homeostasis. These molecular effects translate to improved physiological function, as demonstrated by enhanced cognitive performance, reduced oxidative stress parameters, and improved mitochondrial function in both cellular and animal models of aging [3].

The following experimental workflow illustrates the typical protocol for evaluating Ca-AKG effects in preclinical models:



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Applications and Research Protocols

Clinical Applications and Dosing Protocols

Calcium alpha-ketoglutarate monohydrate has been investigated in multiple clinical contexts, with emerging evidence supporting its application in aging intervention, musculoskeletal health, and metabolic optimization. Well-designed clinical trials have established safety profiles and preliminary efficacy for several indications [1] [2].

Anti-Aging Intervention Protocol:

- **Dosing:** 1 g/day sustained-release Ca-AKG tablet
- **Duration:** 6 months of active intervention with 3 months follow-up
- **Population:** Middle-aged adults (40-60 years) with elevated DNA methylation age compared to chronological age
- **Primary Outcome:** Reduction in DNA methylation age
- **Secondary Outcomes:** Inflammatory and metabolic parameters, handgrip strength, arterial stiffness, skin autofluorescence, aerobic capacity
- **Results:** Significant reversal of biological aging (approximately 8-year reduction in DNA methylation age) observed in preliminary studies [2]

Bone Health Application:

- **Dosing:** 6 g/day Ca-AKG for 6 months
- **Population:** Post-menopausal women
- **Safety Profile:** Well-tolerated with no significant adverse effects
- **Efficacy:** Beneficial changes in serum bone resorption marker CTX consistent with preservation of bone mass in lumbar spine [2]

Musculoskeletal Health:

- **Assessment Methods:** Handgrip strength, leg extension strength (8 repetition maximum test)
- **Body Composition:** Dual-energy X-ray absorptiometry (DXA) for bone density and body composition
- **Cardiovascular Function:** Pulse wave velocity analysis for arterial stiffness
- **Aerobic Capacity:** Cardio-pulmonary exercise testing (CPET) [2]

Commercial Applications and Formulation Considerations

Beyond pharmaceutical applications, Ca-AKG finds utility in multiple commercial sectors including **dietary supplements**, **functional foods**, and **cosmetic formulations**. The compound's favorable safety profile (GRAS designation) supports inclusion in consumer health products targeting healthy aging, physical performance, and metabolic health [5] [6].

Formulation Considerations:

- **Stability:** The monohydrate form demonstrates excellent stability under controlled humidity conditions ($\leq 3.0\%$ loss on drying)
- **Compatibility:** Compatible with standard excipients for tablet, capsule, and powder formulations
- **Sustained-Release:** Specialized formulations developed for prolonged AKG delivery, enhancing bioavailability and efficacy
- **Combination Products:** Often formulated with complementary nutrients including specific vitamins tailored to sex-specific requirements [1] [2]

Research Limitations and Future Directions

While the current evidence for Ca-AKG's biological activity is promising, several limitations warrant consideration in research planning and interpretation. Future studies should address these constraints to fully elucidate the compound's therapeutic potential [1] [2].

Current Limitations:

- Most clinical evidence derives from **open-label studies** without placebo control, necessitating confirmation in double-blinded, randomized controlled trials
- Optimal dosing regimens remain to be established across different populations and indications
- **Long-term safety data** beyond 6-9 months of continuous use is limited
- Mechanisms underlying individual variability in response to Ca-AKG supplementation require further investigation
- Potential interactions with pharmaceuticals and other supplements represent an area for future research

Future Research Directions:

- **Placebo-Controlled Trials:** The ongoing ABLE trial (NCT05706389) represents a step toward addressing this need with a double-blinded, placebo-controlled design [2]
- **Dose-Response Studies:** Systematic evaluation of different dosing regimens (1-6 g/day) for various indications
- **Combination Therapies:** Investigation of Ca-AKG with other geroprotectors for potential synergistic effects
- **Biomarker Development:** Identification of robust biomarkers for treatment response and patient stratification
- **Long-Term Studies:** Extended duration trials to evaluate persistence of effects and long-term safety profile

Conclusion

Calcium alpha-ketoglutarate monohydrate represents a promising metabolic intervention with compelling preclinical and preliminary clinical evidence supporting its geroprotective effects. The well-established synthesis protocols enable production of high-purity material suitable for pharmaceutical applications, while multiple analytical methods ensure appropriate quality control. The compound's multimodal mechanism of action, targeting fundamental aging processes including epigenetic regulation, oxidative stress, mitochondrial function, and nutrient signaling, positions it uniquely in the landscape of metabolic therapeutics.

Ongoing and future randomized controlled trials will provide critical evidence regarding its efficacy in human aging intervention. Research professionals should consider Ca-AKG as a valuable tool for investigating metabolic approaches to healthspan extension and age-related disease prevention. The established safety profile at doses up to 6 g/day supports its inclusion in clinical research protocols targeting metabolic health, musculoskeletal function, and healthy aging.

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